molecular formula C20H24N2O5S2 B11107601 Ethyl 4,5-dimethyl-2-{[1-(phenylsulfonyl)prolyl]amino}thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-{[1-(phenylsulfonyl)prolyl]amino}thiophene-3-carboxylate

Cat. No.: B11107601
M. Wt: 436.5 g/mol
InChI Key: SWTPNIUJQBLMNM-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-{[1-(phenylsulfonyl)prolyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes a phenylsulfonyl group and a prolyl amino group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-{[1-(phenylsulfonyl)prolyl]amino}thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Dimethyl Groups: Methylation reactions are used to introduce the dimethyl groups at the 4 and 5 positions of the thiophene ring.

    Attachment of the Prolyl Amino Group: The prolyl amino group is introduced through an amination reaction, where a proline derivative reacts with the thiophene ring.

    Addition of the Phenylsulfonyl Group: The phenylsulfonyl group is added via a sulfonylation reaction, typically using phenylsulfonyl chloride as the reagent.

    Esterification: The final step involves esterification to form the ethyl ester at the 3-carboxylate position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-{[1-(phenylsulfonyl)prolyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring and the attached functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-{[1-(phenylsulfonyl)prolyl]amino}thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-{[1-(phenylsulfonyl)prolyl]amino}thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The prolyl amino group may facilitate interactions with specific protein sites, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,5-dimethylthiophene-3-carboxylate: Lacks the phenylsulfonyl and prolyl amino groups, resulting in different chemical properties and applications.

    4,5-Dimethyl-2-aminothiophene-3-carboxylate: Contains an amino group instead of the prolyl amino group, leading to variations in reactivity and biological activity.

    Phenylsulfonylthiophene Derivatives: Compounds with similar sulfonyl groups but different substituents on the thiophene ring.

Uniqueness

Ethyl 4,5-dimethyl-2-{[1-(phenylsulfonyl)prolyl]amino}thiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both the phenylsulfonyl and prolyl amino groups distinguishes it from other thiophene derivatives, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C20H24N2O5S2

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 2-[[1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C20H24N2O5S2/c1-4-27-20(24)17-13(2)14(3)28-19(17)21-18(23)16-11-8-12-22(16)29(25,26)15-9-6-5-7-10-15/h5-7,9-10,16H,4,8,11-12H2,1-3H3,(H,21,23)

InChI Key

SWTPNIUJQBLMNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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